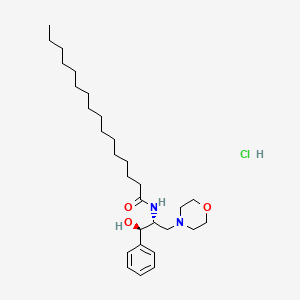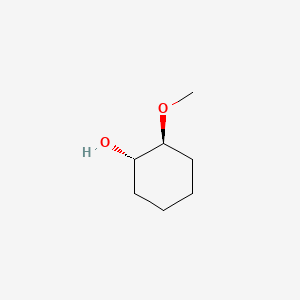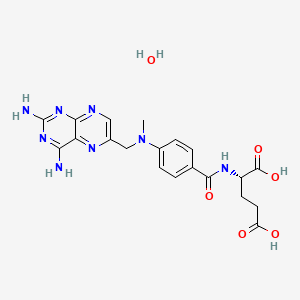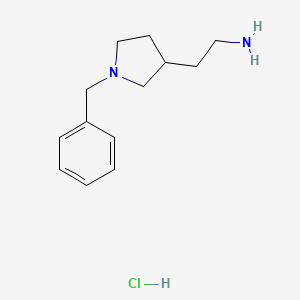![molecular formula C41H31O4P B1148544 12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 1297613-77-4](/img/structure/B1148544.png)
12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar complex organic phosphorus compounds often involves multi-step chemical reactions, starting with basic organic and phosphorus-containing precursors. For example, compounds like 6-alkylcarbamato/alkylthiocarbamato-2,10-dichloro-12-trichloromethyl-12H-dibenzo[d,g][1,3,2]-dioxaphosphocin 6-oxides are synthesized through condensation reactions involving bis(hydroxyphenyl)-trichloroethane derivatives and dichlorophosphinyl carbamates or thiols, showcasing the intricate steps required to construct such molecules (Kanduluru Ananda Kumar et al., 2002).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by complex cyclic and acyclic frameworks incorporating phosphorus-oxygen bonds. Spectral analyses, including IR, 1H, 13C, and 31P NMR, play a crucial role in elucidating their structures. For instance, the synthesis and characterization of medium-sized heterocycles like 2,10-bis(alkoxycarbonyl)-substituted 6-oxo-12H-dibenzo[d,g][1,3,2]-dioxaphosphocins highlight the importance of conformational studies in understanding the spatial arrangement of atoms within these molecules (S. D. Pastor & J. Spivack, 1991).
Chemical Reactions and Properties
These compounds engage in various chemical reactions, reflecting their reactivity and functional versatility. The presence of reactive sites, such as epoxy groups and phosphorus-oxygen bonds, facilitates reactions including polymerization and the formation of derivatives with potential antimicrobial activities. For example, the synthesis and antimicrobial activity of specific dibenzo[d,g][1,3,2]dioxaphosphocin derivatives demonstrate their potential in creating compounds with significant biological relevance (M. Venugopal & C. D. Reddy, 2001).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties are often determined through experimental studies involving solubility tests, differential scanning calorimetry (DSC), and X-ray crystallography. The synthesis and characterization of polyimides from bis(3-aminophenyl)-2,3,5,6-tetrafluoro-4-trifluoromethylphenyl phosphine oxide illustrate the detailed analysis required to understand the material characteristics of these compounds (C. Lee, S. M. Kwak, & T. Yoon, 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of phosphorus-containing heterocycles, such as dibenzo[d,g][1,3,2]dioxaphosphocins, involves condensation reactions between different phenols or alcohols and phosphorus reagents. These compounds are characterized by spectral studies, including IR, NMR, and mass spectrometry. For instance, the synthesis of 6-alkylcarbamato/alkylthiocarbamato-2,10-dichloro-12-trichloromethyl-12H-dibenzo[d,g][1,3,2]-dioxaphosphocin 6-oxides through the condensation of 2,2-bis(2-hydroxy-5-chlorophenyl)-1,1,1-trichloroethane with dichlorophosphinyl carbamates showcases the versatility of phosphorus chemistry in creating complex heterocyclic frameworks (Kanduluru Ananda Kumar et al., 2002).
Antimicrobial Activity
The antimicrobial activity of phosphorus-containing compounds has been a significant area of interest. For example, 6-alkylcarbamato-2,10-dichloro-12- trichloromethyl-12H-dibenzo[d,g][1,3,2]-dioxaphosphocin 6-oxides have been synthesized and tested for their antimicrobial properties, indicating the potential of these compounds in developing new antimicrobial agents (K. Ananda Kumar et al., 2003).
Eigenschaften
IUPAC Name |
12-hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H31O4P/c42-46(43)44-39-35(31-15-11-29(12-16-31)27-7-3-1-4-8-27)21-19-33-23-25-41(37(33)39)26-24-34-20-22-36(40(45-46)38(34)41)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-22H,23-26H2,(H,42,43) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIAGFOQUKNWCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)OP(=O)(OC7=C(C=CC1=C37)C8=CC=C(C=C8)C9=CC=CC=C9)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H31O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,3S)-2-[(Z)-but-1-enyl]-3-ethyl-1,1-difluorocyclopropane](/img/structure/B1148470.png)




